2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have been actively working on synthesizing and characterizing derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol compounds, exploring their structural properties and chemical behaviors. These efforts are aimed at understanding the molecular framework and potential utility of such compounds in various scientific applications. For example, Wujec and Typek (2023) achieved the synthesis of a novel compound through a three-step protocol, providing insights into its structural assignment through comprehensive spectroscopic analyses (Wujec & Typek, 2023).
Antimicrobial and Antifungal Activities
Several studies have reported the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and antifungal activities. These compounds, including the thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives, have shown varying degrees of effectiveness against different microorganisms, highlighting their potential as therapeutic agents. The research conducted by El‐Kazak and Ibrahim (2013) and Başoğlu et al. (2013) exemplifies the antimicrobial evaluation of novel synthesized compounds, demonstrating their potential in combating microbial infections (El‐Kazak & Ibrahim, 2013); (Başoğlu et al., 2013).
Analgesic and Anti-inflammatory Activities
The derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol have also been investigated for their analgesic and anti-inflammatory properties. These studies aim to explore the potential of such compounds in treating pain and inflammation-related conditions. Research by Tozkoparan et al. (2004) on the synthesis, characterization, and evaluation of anti-inflammatory and analgesic properties of certain derivatives highlights the therapeutic prospects of these compounds in medical applications (Tozkoparan et al., 2004).
Anticancer Activities
Some studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives for their potential anticancer activities. These investigations are crucial for identifying novel chemotherapeutic agents. For instance, the work by Narayana et al. (2010) on the synthesis, characterization, and assessment of antiproliferative activity of certain derivatives underscores the importance of these compounds in cancer research (Narayana et al., 2010).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, compounds with a piperazine ring can interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperazine derivatives have been found to impact a wide range of biochemical pathways related to the disease states mentioned above .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure, formulation, route of administration, and patient-specific factors. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, which makes them effective for central nervous system disorders .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could result in decreased production of a specific metabolite, leading to therapeutic effects .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, presence of other substances, and specific conditions within the body. These factors can affect the compound’s stability, efficacy, and potential for side effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, compounds with a triazole-pyrimidine scaffold have been found to exhibit neuroprotective and anti-inflammatory properties .
Cellular Effects
Related compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Related compounds have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-4-21-26-25-30(27-21)24(31)23(33-25)22(18-7-5-17(2)6-8-18)29-15-13-28(14-16-29)19-9-11-20(32-3)12-10-19/h5-12,22,31H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCOQRQJBODJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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